molecular formula C16H20NO2PS B14319472 tert-Butyl (diphenylphosphanyl)sulfuramidoite CAS No. 108836-40-4

tert-Butyl (diphenylphosphanyl)sulfuramidoite

Cat. No.: B14319472
CAS No.: 108836-40-4
M. Wt: 321.4 g/mol
InChI Key: BIZBEICFYMGBIZ-UHFFFAOYSA-N
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Description

tert-Butyl (diphenylphosphanyl)sulfuramidoite is an organophosphorus compound that features a tert-butyl group, diphenylphosphanyl group, and a sulfuramidoite moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (diphenylphosphanyl)sulfuramidoite typically involves the reaction of tert-butylphosphine with diphenylphosphanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (diphenylphosphanyl)sulfuramidoite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have various applications in catalysis and material science.

Scientific Research Applications

tert-Butyl (diphenylphosphanyl)sulfuramidoite has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (diphenylphosphanyl)sulfuramidoite involves its interaction with molecular targets through its phosphanyl and sulfuramidoite groups. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The compound’s ability to form stable complexes with metals also plays a crucial role in its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (diphenylphosphanyl)amine
  • tert-Butyl (diphenylphosphanyl)oxide
  • tert-Butyl (diphenylphosphanyl)thioether

Uniqueness

tert-Butyl (diphenylphosphanyl)sulfuramidoite is unique due to the presence of the sulfuramidoite moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s reactivity and stability, making it suitable for various applications in catalysis and material science .

Properties

CAS No.

108836-40-4

Molecular Formula

C16H20NO2PS

Molecular Weight

321.4 g/mol

IUPAC Name

[[(2-methylpropan-2-yl)oxysulfinylamino]-phenylphosphanyl]benzene

InChI

InChI=1S/C16H20NO2PS/c1-16(2,3)19-21(18)17-20(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3

InChI Key

BIZBEICFYMGBIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OS(=O)NP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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